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molecular formula C14H22O B135424 2,4-Di-tert-butylphenol CAS No. 96-76-4

2,4-Di-tert-butylphenol

Cat. No. B135424
M. Wt: 206.32 g/mol
InChI Key: ICKWICRCANNIBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08937201B2

Procedure details

106 grams of crude 2,6-di-tert-butylphenol containing 75.4% 2,6-di-tert-butylphenol and 0.43% 2-sec-6-tert-di-butylphenol was transalkylated with phenol using 5 grams of Dowex® 2030 ion exchange resin (DR-2030; a styrenic plastic bead functionalized with sulfonic acid groups) at 75° C. for 5 hours to produce 75.4% 2,4-di-tert-butylphenol containing 0.3% 2-sec-4-tert-di-butylphenol and no measurable amounts of 2-sec-6-tert-di-butylphenol.
Quantity
106 g
Type
reactant
Reaction Step One
[Compound]
Name
2-sec-6-tert-di-butylphenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]([CH3:14])([CH3:13])[CH3:12])[C:6]=1O)([CH3:4])([CH3:3])[CH3:2].C1([OH:22])C=CC=CC=1>>[C:1]([C:5]1[CH:6]=[C:7]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH:8]=[CH:9][C:10]=1[OH:22])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
106 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O
Step Two
Name
2-sec-6-tert-di-butylphenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CC=CC=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C=CC(=C1)C(C)(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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